![molecular formula C10H7BrFNO2S2 B239838 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide](/img/structure/B239838.png)
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide involves the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide can potentially be used to treat diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide have been extensively studied in laboratory experiments. It has been found to exhibit potent inhibitory activity against carbonic anhydrase, which is a key enzyme in the regulation of acid-base balance in the body. Additionally, it has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide in laboratory experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide. One potential area of research is in the development of novel drugs based on this compound. Another potential area of research is in the study of its anti-inflammatory and anti-tumor properties, which could lead to the development of new treatments for diseases such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide involves the reaction of 2-bromo-5-fluorophenylsulfonyl chloride with thiophene-2-amine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Produktname |
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide |
---|---|
Molekularformel |
C10H7BrFNO2S2 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7BrFNO2S2/c11-9-5-6-10(16-9)17(14,15)13-8-4-2-1-3-7(8)12/h1-6,13H |
InChI-Schlüssel |
IUDXFBWVUHPEIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)Br)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.